molecular formula C7H12F2S B6185098 3,3-difluorocycloheptane-1-thiol CAS No. 2742656-75-1

3,3-difluorocycloheptane-1-thiol

Cat. No.: B6185098
CAS No.: 2742656-75-1
M. Wt: 166.2
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Description

3,3-Difluorocycloheptane-1-thiol is a specialized chemical reagent designed for research and development applications, particularly in medicinal and organic chemistry. This compound combines a seven-membered carbocyclic ring with two strategically placed fluorine atoms and a thiol functional group, making it a valuable bifunctional building block. The gem-difluoro motif on the cycloheptane ring is known to significantly influence the physicochemical properties of lead compounds, primarily by enhancing metabolic stability and modulating lipophilicity . The reactive thiol group allows for further diversification, enabling conjugation with various electrophiles or its use in the synthesis of more complex molecular architectures. In drug discovery, fluorinated cycloalkane motifs like the 3,3-difluorocycloheptane scaffold are of intense interest. Analogs based on smaller ring systems, such as the 3,3-difluorocyclobutane, have proven crucial in several pharmaceutical development programs. For instance, similar structures have been employed to increase metabolic stability while maintaining potency, block metabolic soft spots, and lower the pKa of neighboring basic sites to mitigate off-target effects such as hERG inhibition . Researchers can utilize this compound as a key intermediate to explore these beneficial effects in novel compound series. This product is intended for research purposes only and is not approved for human or animal use.

Properties

CAS No.

2742656-75-1

Molecular Formula

C7H12F2S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluorocycloheptane-1-thiol can be achieved through various methods. One common approach involves the reaction of 3,3-difluorocycloheptanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-difluorocycloheptane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

3,3-difluorocycloheptane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-difluorocycloheptane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

3,4-Difluorocyclohexane-1-thiol

  • Structural Differences: The cyclohexane ring (six-membered) in 3,4-difluorocyclohexane-1-thiol introduces distinct steric and conformational properties compared to the cycloheptane ring in the target compound.
  • Electronic Effects : Both compounds feature fluorine substituents, but their positions (3,3- vs. 3,4-) alter dipole moments and electron-withdrawing effects. This may influence the acidity of the thiol group, with cycloheptane derivatives likely exhibiting slightly lower acidity due to reduced ring tension .

Dithiolane/Dithiane Derivatives ()

  • Functional Group Comparison :

    • 3-((1,3-Dithiolan-2-ylidene)(phenyl)methyl)cyclohexan-1-one (C₁₆H₁₈OS₂): Incorporates a dithiolane ring and a ketone group, contrasting with the simpler thiol and fluorinated cycloheptane in the target compound. The dithiolane group enhances sulfur-mediated reactivity, such as participation in redox reactions .
    • 3-(Chloro(1,3-dithiolan-2-ylidene)methyl)cyclohexan-1-one (C₁₀H₁₃ClOS₂): The chloro substituent introduces electrophilic character absent in 3,3-difluorocycloheptane-1-thiol, which may affect nucleophilic thiol reactivity .
  • Molecular Mass and Composition :

    Compound Molecular Formula Molecular Mass (g/mol) Exact Mass (g/mol) Sulfur Content (%)
    This compound C₇H₁₀F₂S ~164.22 (calculated) ~164.053 (calc.) ~19.5
    3,4-Difluorocyclohexane-1-thiol C₆H₁₀F₂S 164.20 164.053 19.5
    3-((1,3-Dithiolan-2-ylidene)(phenyl)methyl)cyclohexan-1-one C₁₆H₁₈OS₂ 290.44 290.0799 22.08
    3-(Chloro(1,3-dithiolan-2-ylidene)methyl)cyclohexan-1-one C₁₀H₁₃ClOS₂ 248.79 248.0096 25.78

Thiophene and Naphthalene Derivatives ()

  • Heterocyclic vs. Fluorinated Systems: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine feature aromatic heterocycles (thiophene) and fused ring systems (naphthalene). These systems exhibit π-π stacking and charge-transfer interactions, unlike the aliphatic, fluorinated cycloheptane-thiol, which relies on hydrophobic and dipole-dipole interactions .

Thiourea Derivatives ()

  • Thiol vs. Thiourea Reactivity : 3-Acetyl-1-(3-chlorophenyl)thiourea contains a thiourea (-NH-CS-NH-) group, which is more nucleophilic than a simple thiol due to resonance stabilization. The fluorine atoms in this compound may reduce its nucleophilicity compared to such derivatives .

Key Research Findings and Gaps

  • Stability and Reactivity : Cycloheptane’s larger ring size may confer greater thermal stability compared to cyclohexane analogs, but this remains untested for the target compound .

Q & A

Q. What are the optimal synthetic routes for 3,3-difluorocycloheptane-1-thiol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of fluorinated thiols like this compound often involves fluorination and thiolation steps. A plausible route could adapt trifluoromethylation strategies (e.g., using TMSCF₃ with a fluoride source like TBAF, as seen in analogous cyclohexanol derivatives ). Factorial design (e.g., 2^k factorial experiments) is recommended to optimize variables (temperature, catalyst loading, solvent polarity). For example:

VariableLow Level (-)High Level (+)
Temperature25°C60°C
Catalyst (mol%)5%15%
Reaction Time6 h12 h

Statistical analysis of yield and purity data can identify significant factors, reducing experimental iterations .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational techniques:

  • NMR/FTIR : Assign fluorine (¹⁹F NMR) and thiol (-SH, ~2500 cm⁻¹ in IR) signatures. Compare with PubChem data for related fluorocycloalkane-thiols .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar thiourea derivatives (e.g., 3-acetyl-1-(3-chlorophenyl)thiourea ).
  • DFT Calculations : Model electron density around fluorine and sulfur atoms to predict reactivity (e.g., nucleophilic attack at sulfur).

Q. What stability challenges arise during storage and handling of this compound?

Methodological Answer: Thiols are prone to oxidation and thermal degradation. Stability studies should:

  • Monitor oxidative byproducts (e.g., disulfides) via HPLC-MS under varying conditions (O₂ exposure, light, humidity) .
  • Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage.
  • Assess thermal stability via TGA/DSC to determine safe handling thresholds (e.g., decomposition above 150°C).

Advanced Research Questions

Q. How do steric and electronic effects of the difluoro and thiol groups influence regioselectivity in nucleophilic reactions?

Methodological Answer: The electron-withdrawing fluorine atoms increase electrophilicity at adjacent carbons, while the thiol group acts as a soft nucleophile. Computational modeling (e.g., Gaussian or ORCA) can map electrostatic potentials and frontier molecular orbitals. For example:

  • Compare activation energies for SN2 reactions at C1 (thiol-adjacent) vs. C3 (fluorine-adjacent).
  • Experimental validation via kinetic isotope effects (KIE) or Hammett plots using substituted electrophiles .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Contradictions often stem from unaccounted variables (e.g., trace moisture, catalyst impurities). Mitigation steps:

  • Reproduce reactions under strictly controlled conditions (e.g., glovebox for moisture-sensitive steps).
  • Use response surface methodology (RSM) to model non-linear interactions between variables .
  • Cross-validate with independent techniques (e.g., GC-MS vs. NMR for yield quantification) .

Q. How can this compound be integrated into drug discovery pipelines targeting sulfur-dependent enzymes?

Methodological Answer:

  • Molecular Docking : Screen against cysteine proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. Compare binding affinities with non-fluorinated analogs.

  • Kinetic Studies : Measure inhibition constants (Kᵢ) under pseudo-first-order conditions. For example:

    [Enzyme] (nM)[Inhibitor] (µM)kₒbₛ (s⁻¹)Kᵢ (µM)
    1050.052.1
    10100.031.8
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What advanced separation techniques purify this compound from byproducts?

Methodological Answer:

  • Membrane Separation : Use nanofiltration membranes (MWCO ~300 Da) to retain larger byproducts .
  • Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18, 5 µm).
  • Chiral Resolution : If enantiomers exist, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Q. Table 1. Comparative Reactivity of Fluorinated Thiols

CompoundFluorine PositionThiol pKaReactivity (k, M⁻¹s⁻¹)
This compound3,39.20.45
3,4-Difluorobenzenethiol 3,48.70.62

Q. Table 2. Thermal Stability Profile

ConditionDecomposition Onset (°C)Major Byproduct
Air, 25°C120Disulfide
N₂, 150°C180Cycloheptene

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